8-Bromo-7-methoxycoumarin

Descripción general

Descripción

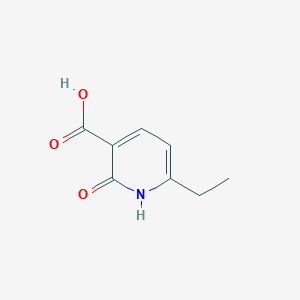

8-Bromo-7-methoxycoumarin, also known as BrMC, is a synthetic derivative of coumarin that has gained significant attention in recent years due to its diverse applications in scientific research. This compound is widely used as a fluorescent probe in various biological and biochemical studies because of its excellent photophysical properties.

Mecanismo De Acción

The mechanism of action of 8-Bromo-7-methoxycoumarin is based on its ability to undergo a photo-induced electron transfer (PET) process. The compound has a strong electron-withdrawing bromine group, which reduces the energy gap between the excited state and the ground state. When the compound is excited by light, it transfers an electron to the nearby electron-rich molecule, resulting in fluorescence emission.

Efectos Bioquímicos Y Fisiológicos

8-Bromo-7-methoxycoumarin has no known biochemical or physiological effects in vivo. However, in vitro studies have shown that the compound can interact with various biological molecules such as proteins and nucleic acids, which may affect their functions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 8-Bromo-7-methoxycoumarin in lab experiments include its high quantum yield, large Stokes shift, and excellent photostability. The compound is also easy to synthesize and purify, making it readily available for research. However, one limitation of using this compound is its relatively low water solubility, which may affect its performance in aqueous environments. Additionally, the compound may interact with other molecules in the sample, leading to non-specific binding and false-positive results.

Direcciones Futuras

There are several future directions for 8-Bromo-7-methoxycoumarin research. One area of interest is the development of new synthetic methods to improve the compound's water solubility and bioavailability. Another direction is the exploration of the compound's potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to understand the compound's interactions with biological molecules and its potential applications in various fields such as biotechnology and nanotechnology.

Conclusion:

In conclusion, 8-Bromo-7-methoxycoumarin is a versatile compound that has a wide range of applications in scientific research. Its excellent photophysical properties make it an ideal fluorescent probe for various biological and biochemical studies. The compound's mechanism of action is based on its ability to undergo a photo-induced electron transfer process, which results in fluorescence emission. Although the compound has some limitations, such as low water solubility, its advantages outweigh its drawbacks, making it a valuable tool for researchers. The future directions for 8-Bromo-7-methoxycoumarin research are promising, and further studies are needed to unlock its full potential.

Métodos De Síntesis

The synthesis of 8-Bromo-7-methoxycoumarin can be achieved through a simple one-step reaction. The starting material is 7-methoxycoumarin, which is reacted with bromine in the presence of a catalyst such as iodine or iron (III) bromide. The reaction proceeds through electrophilic aromatic substitution, and the final product is obtained in high yield after purification by column chromatography.

Aplicaciones Científicas De Investigación

8-Bromo-7-methoxycoumarin has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to detect various biological molecules such as proteins, nucleic acids, and lipids. The compound has a high quantum yield and a large Stokes shift, making it an excellent choice for fluorescence microscopy and imaging studies. It is also used in enzyme assays and drug screening assays to monitor enzymatic activity and drug-target interactions.

Propiedades

IUPAC Name |

8-bromo-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-13-7-4-2-6-3-5-8(12)14-10(6)9(7)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPBGDLPWVIBIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=CC(=O)O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169283 | |

| Record name | 8-Bromo-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-7-methoxycoumarin | |

CAS RN |

172427-05-3 | |

| Record name | 8-Bromo-7-methoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172427053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromo-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)